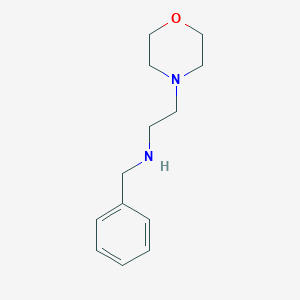

N-Benzyl-2-morpholinoethanamine

Description

BenchChem offers high-quality N-Benzyl-2-morpholinoethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Benzyl-2-morpholinoethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-benzyl-2-morpholin-4-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-2-4-13(5-3-1)12-14-6-7-15-8-10-16-11-9-15/h1-5,14H,6-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSFAUJOUPQMLNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405954 | |

| Record name | N-Benzyl-2-morpholinoethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2038-05-3 | |

| Record name | N-Benzyl-2-morpholinoethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Utility of N-Benzyl-2-morpholinoethanamine in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the morpholine moiety stands out as a privileged scaffold, frequently incorporated to enhance the pharmacological and pharmacokinetic profiles of drug candidates.[1][2] Its integration can improve aqueous solubility, metabolic stability, and target binding. When this versatile heterocycle is further elaborated, as in the case of N-Benzyl-2-morpholinoethanamine , it transforms into a powerful and strategic building block for the synthesis of complex molecular architectures, particularly in the realms of oncology and central nervous system (CNS) disorders.[1][2] This guide provides a comprehensive overview of the synthesis, properties, and applications of N-Benzyl-2-morpholinoethanamine, underscoring its significance as a key intermediate in drug discovery and development.

Physicochemical Properties and Strategic Significance

N-Benzyl-2-morpholinoethanamine (CAS No. 2038-05-3) is a tertiary amine featuring a morpholinoethyl group attached to a benzylamine. This unique combination of a flexible morpholine ring, a secondary amine linker, and a benzyl group provides a versatile platform for synthetic elaboration. The morpholine ring can enhance water solubility and act as a hydrogen bond acceptor, while the benzyl group can be functionalized or serve as a bulky substituent to probe protein binding pockets.[2] The secondary amine provides a reactive handle for further chemical modifications.

| Property | Value |

| Molecular Formula | C₁₃H₂₀N₂O |

| Molecular Weight | 220.31 g/mol |

| CAS Number | 2038-05-3 |

| Appearance | White or Colorless to Light yellow powder to lump to clear liquid |

| Purity | >98.0% (GC) |

Table 1: Physicochemical properties of N-Benzyl-2-morpholinoethanamine.[1]

The strategic importance of this building block lies in its ability to introduce a key pharmacophoric element into a target molecule. The N-benzyl group is a common feature in many biologically active compounds, contributing to binding affinity through hydrophobic and π-stacking interactions.[3] The morpholinoethyl moiety is frequently employed to improve the pharmacokinetic properties of a drug candidate, such as its absorption, distribution, metabolism, and excretion (ADME) profile.[2]

Synthesis of N-Benzyl-2-morpholinoethanamine: A Practical Approach

The synthesis of N-Benzyl-2-morpholinoethanamine can be efficiently achieved through two primary and reliable synthetic strategies: direct N-alkylation of 2-morpholinoethanamine or reductive amination. The choice between these methods often depends on the availability of starting materials and desired scale of the reaction.

Method 1: N-Alkylation with Benzyl Halide

This is a classical and straightforward approach for the formation of the C-N bond. The reaction involves the nucleophilic substitution of a benzyl halide (e.g., benzyl chloride or benzyl bromide) by the primary amine of 2-morpholinoethanamine. The use of a base is crucial to neutralize the hydrohalic acid formed during the reaction and to drive the equilibrium towards the product.

Sources

Methodological & Application

Synthesis of N-Benzyl-2-morpholinoethanamine via Reductive Amination: An Application Guide for Researchers

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol and in-depth scientific insights for the synthesis of N-Benzyl-2-morpholinoethanamine. The methodology centers on a one-pot reductive amination, a cornerstone reaction in medicinal chemistry for its efficiency and control in forming carbon-nitrogen bonds. This document offers a robust framework for this synthesis, grounded in established chemical principles and supported by authoritative references.

Foundational Principles: The Reductive Amination Pathway

Reductive amination is a powerful and widely utilized method for the synthesis of primary, secondary, and tertiary amines. The reaction proceeds through a two-step sequence within a single reaction vessel: the formation of an imine or iminium ion intermediate from a carbonyl compound and an amine, followed by its immediate reduction to the corresponding amine.

A key advantage of this method is its ability to prevent the over-alkylation often encountered in direct alkylation of amines with alkyl halides[1]. The controlled, stepwise nature of the imine formation and subsequent reduction ensures a more selective synthesis of the desired amine product.

Mechanism of Action

The synthesis of N-Benzyl-2-morpholinoethanamine from benzaldehyde and 2-morpholinoethanamine follows this well-established mechanistic pathway:

-

Imine Formation: The primary amine (2-morpholinoethanamine) undergoes a nucleophilic attack on the carbonyl carbon of benzaldehyde. This is followed by dehydration to form a Schiff base, specifically an imine intermediate. This step is often facilitated by mildly acidic conditions which protonate the carbonyl oxygen, enhancing its electrophilicity.

-

In Situ Reduction: A mild and selective reducing agent, present in the reaction mixture, reduces the C=N double bond of the imine to a C-N single bond, yielding the final secondary amine product.

The choice of reducing agent is critical. It must be sufficiently reactive to reduce the imine but not so powerful as to reduce the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its mildness and remarkable selectivity for imines over aldehydes and ketones.

Experimental Design and Optimization

Reagent Selection and Rationale

| Reagent | Role | Rationale for Selection |

| Benzaldehyde | Carbonyl Source | Provides the benzyl group to be installed on the primary amine. |

| 2-Morpholinoethanamine | Primary Amine | The nitrogen-containing building block that will be N-benzylated. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Reducing Agent | A mild and selective hydride donor that efficiently reduces the in situ formed imine without significantly reducing the starting benzaldehyde. This minimizes the formation of benzyl alcohol as a byproduct. |

| 1,2-Dichloroethane (DCE) | Solvent | An aprotic solvent that is ideal for reductive aminations using sodium triacetoxyborohydride. It does not react with the reducing agent and effectively dissolves the reactants. |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Quenching Agent | Used during the work-up to neutralize any remaining acid and decompose the excess reducing agent. |

| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Drying Agent | To remove residual water from the organic phase after extraction. |

Workflow Overview

The synthesis of N-Benzyl-2-morpholinoethanamine can be visualized as a streamlined, three-stage process: reaction, work-up, and purification.

Caption: Experimental workflow for the synthesis of N-Benzyl-2-morpholinoethanamine.

Detailed Experimental Protocol

This protocol is designed for the synthesis of N-Benzyl-2-morpholinoethanamine on a laboratory scale.

Materials and Equipment

-

Round-bottom flask with a magnetic stir bar

-

Magnetic stir plate

-

Nitrogen or argon inlet (optional, but recommended)

-

Addition funnel (optional)

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Column chromatography setup (glass column, silica gel, collection tubes)

-

Thin Layer Chromatography (TLC) plates and chamber

Step-by-Step Procedure

-

Reaction Setup: To a clean, dry round-bottom flask, add 2-morpholinoethanamine (1.0 eq) and 1,2-dichloroethane (DCE) as the solvent. Begin stirring the solution at room temperature.

-

Aldehyde Addition: Add benzaldehyde (1.0-1.1 eq) to the stirred solution. Allow the mixture to stir for 20-30 minutes at room temperature to facilitate the formation of the imine intermediate.

-

Reduction: Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. The addition may cause a slight exotherm. Maintain the reaction temperature at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography. A typical eluent system for this type of compound is a gradient of ethyl acetate in hexanes, often with a small percentage of triethylamine (e.g., 1%) to prevent the amine from tailing on the acidic silica gel.

Characterization and Validation

The structure and purity of the synthesized N-Benzyl-2-morpholinoethanamine should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl group, a singlet for the benzylic methylene protons, and characteristic multiplets for the morpholine and ethylenediamine fragments. |

| ¹³C NMR | Resonances for the aromatic carbons, the benzylic carbon, and the aliphatic carbons of the morpholine and ethylenediamine moieties. |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of N-Benzyl-2-morpholinoethanamine. |

| Infrared (IR) Spectroscopy | Characteristic C-H stretching frequencies for aromatic and aliphatic groups, and C-N stretching vibrations. |

Troubleshooting and Field-Proven Insights

| Potential Issue | Likely Cause | Recommended Solution |

| Incomplete Reaction | Insufficient reducing agent or reaction time. | Add an additional portion of sodium triacetoxyborohydride and continue to monitor the reaction by TLC. |

| Presence of Benzyl Alcohol in Product | Reduction of the starting benzaldehyde. | This is less common with NaBH(OAc)₃ but can occur if the reaction is overheated or if a stronger reducing agent is used. Ensure the reaction is run at room temperature. |

| Over-alkylation (Dibenzylation) | Reaction of the product with another molecule of benzaldehyde and subsequent reduction. | This is generally not a significant issue in one-pot reductive aminations with primary amines, as the initial imine formation is rapid. Using a slight excess of the amine can further minimize this. |

| Product Tailing on TLC/Column | The basic nature of the amine interacting strongly with the acidic silica gel. | Add a small amount of triethylamine (0.5-1%) to the eluent system for both TLC and column chromatography. |

Safety and Handling

A thorough understanding of the hazards associated with all reagents is paramount for the safe execution of this synthesis.

-

Benzaldehyde: Harmful if swallowed and can cause skin and eye irritation.

-

2-Morpholinoethanamine: Corrosive and can cause severe skin burns and eye damage. It is also toxic in contact with skin.

-

Sodium Triacetoxyborohydride: Reacts with water to release flammable gases. Causes skin and serious eye irritation.

-

1,2-Dichloroethane: Flammable liquid and vapor. Harmful if swallowed and causes skin and eye irritation. It is also a suspected carcinogen.

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

Sources

Application Notes and Protocols for N-Benzyl-2-morpholinoethanamine in Pharmaceutical Development

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of N-Benzyl-2-morpholinoethanamine as a foundational scaffold in the synthesis and evaluation of novel therapeutic agents. This document outlines detailed protocols for in vitro and in vivo assays relevant to the potential therapeutic applications of its derivatives, focusing on neuroprotection, anti-inflammatory activity, and kinase inhibition. Furthermore, it establishes a framework for the quality control and analytical characterization of this important pharmaceutical intermediate.

Introduction: The Potential of N-Benzyl-2-morpholinoethanamine in Drug Discovery

N-Benzyl-2-morpholinoethanamine is a versatile bifunctional molecule incorporating a benzylamine and a morpholinoethylamine moiety. This unique structural combination makes it a valuable intermediate in the synthesis of a diverse range of biologically active compounds.[1] Its utility has been recognized in the development of molecules targeting the central nervous system (CNS), inflammatory pathways, and protein kinases.[1] The morpholine ring, a common motif in medicinal chemistry, often imparts favorable pharmacokinetic properties such as improved solubility and metabolic stability. The benzyl group provides a site for further chemical modification to explore structure-activity relationships (SAR) and optimize target engagement.

Derivatives of N-benzyl compounds have shown a wide array of pharmacological activities, including neuroprotective and anticonvulsant effects. Similarly, molecules containing the morpholine scaffold are prevalent in numerous approved drugs, highlighting their therapeutic relevance. The strategic combination of these two pharmacophores in N-Benzyl-2-morpholinoethanamine presents a compelling starting point for the generation of novel drug candidates with potential applications in neurodegenerative diseases, inflammatory disorders, and oncology.

Physicochemical Properties of N-Benzyl-2-morpholinoethanamine:

| Property | Value |

| Molecular Formula | C₁₃H₂₀N₂O |

| Molecular Weight | 220.31 g/mol |

| Appearance | Liquid (typical) |

| Storage | 2-8°C, protected from light, under inert gas[1] |

Safety, Handling, and Storage

Given the reactive nature of amine-containing compounds, stringent safety protocols are imperative when handling N-Benzyl-2-morpholinoethanamine and its derivatives.

2.1. Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn when there is a risk of splashing.[2]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required. It is advisable to wear two pairs of gloves ("double-gloving").[3][4]

-

Body Protection: A lab coat is essential. For larger quantities or in case of potential exposure, a chemical-resistant apron or coveralls should be used.[3][5]

-

Respiratory Protection: Work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.[6]

2.2. Handling and Storage:

-

The compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[7][8][9][10]

-

Containers must be kept tightly closed and under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[1]

-

It is incompatible with strong oxidizing agents, acids, and bases.[11]

-

In case of a spill, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for disposal.[6]

2.3. Toxicological Profile (based on related compounds):

-

Morpholine and its derivatives can be corrosive and cause severe skin burns and eye damage.[12]

-

They may be harmful if swallowed or in contact with skin.[13][14]

Quality Control and Analytical Characterization

Ensuring the purity and identity of N-Benzyl-2-morpholinoethanamine is a critical first step in any synthetic and screening campaign.

3.1. Rationale for Stringent Quality Control: The quality of pharmaceutical intermediates directly impacts the reproducibility of synthetic routes, the impurity profile of the final active pharmaceutical ingredient (API), and the reliability of biological data.[6][13][15] ICH guidelines emphasize the importance of controlling starting materials and intermediates to ensure the quality of the final drug product.[16][17]

3.2. Recommended Analytical Methods:

3.2.1. High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for assessing the purity of N-Benzyl-2-morpholinoethanamine and its derivatives.[12][18][19]

-

Protocol: HPLC Purity Assessment

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase.

-

Analysis: The purity is determined by the peak area percentage of the main component.

-

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for both identification and quantification, particularly for volatile and semi-volatile compounds.[14][20][21][22][23][24]

-

Protocol: GC-MS Identification

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection Mode: Split or splitless, depending on the concentration.

-

Temperature Program: An initial temperature of 50-100°C, ramped up to 250-300°C.

-

MS Detection: Electron ionization (EI) mode, scanning a mass range of m/z 50-500.

-

Identification: The compound is identified by its retention time and comparison of its mass spectrum with a reference library or a previously run standard.

-

Application in In Vitro Assays

The following protocols are designed to evaluate the biological activity of novel compounds synthesized from N-Benzyl-2-morpholinoethanamine.

4.1. Kinase Inhibition Assay:

Rationale: The morpholine moiety is a key component of several approved kinase inhibitors. This assay will determine if derivatives of N-Benzyl-2-morpholinoethanamine can inhibit the activity of a specific protein kinase.[25][26][27]

-

Protocol: In Vitro Kinase Inhibition Assay

-

Materials: Purified kinase, substrate peptide, ATP, kinase buffer, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the kinase, substrate, and kinase buffer.

-

Add the test compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Initiate the reaction by adding ATP.

-

Incubate at 30°C for a predetermined time (e.g., 60 minutes).[1]

-

Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

-

4.2. Neuroprotection Assay (MTT Assay):

Rationale: To assess the potential of synthesized compounds to protect neuronal cells from toxic insults, which is relevant for neurodegenerative diseases. The MTT assay measures cell viability by assessing mitochondrial function.[4][28][29]

-

Protocol: MTT Assay for Neuroprotection

-

Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y).[30][31]

-

Procedure:

-

Plate the neuronal cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Induce neurotoxicity by adding a neurotoxin (e.g., Aβ peptide for an Alzheimer's model, or hydrogen peroxide for oxidative stress).[31]

-

Incubate for 24-48 hours.

-

Add MTT solution to each well and incubate for 2-4 hours until a purple formazan product is visible.[32]

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or a detergent solution).

-

Measure the absorbance at 570 nm using a plate reader.[4]

-

-

Data Analysis: Express cell viability as a percentage of the control (untreated, non-toxin-exposed cells) and determine the EC₅₀ of the neuroprotective effect.

-

4.3. Anti-inflammatory Assay (LPS-induced Cytokine Production):

Rationale: To evaluate the anti-inflammatory potential of the synthesized compounds by measuring their ability to inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).[2][10][33][34][35]

-

Protocol: Inhibition of LPS-induced TNF-α Production

-

Cell Line: Murine macrophage cell line (e.g., RAW 264.7).

-

Procedure:

-

Plate the macrophages in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with different concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.[33]

-

Incubate for 12-24 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of a pro-inflammatory cytokine (e.g., TNF-α or IL-6) in the supernatant using an ELISA kit according to the manufacturer's protocol.

-

-

Data Analysis: Calculate the percentage of inhibition of cytokine production and determine the IC₅₀ value.

-

Application in In Vivo Models

Promising compounds from in vitro screening should be advanced to in vivo models to assess their efficacy and safety in a whole-organism context.

5.1. Scopolamine-Induced Memory Impairment Model (Neuroprotection):

Rationale: This is a widely used model to screen for compounds with potential therapeutic effects against cognitive deficits, such as those seen in Alzheimer's disease. Scopolamine is a muscarinic receptor antagonist that induces transient memory impairment.[3][9][36][37][38]

-

Protocol: Scopolamine-Induced Amnesia in Mice

-

Animals: Male Swiss albino mice.

-

Procedure:

-

Acclimatize the animals for at least one week.

-

Divide the animals into groups: vehicle control, scopolamine control, positive control (e.g., donepezil), and test compound groups.

-

Administer the test compound or vehicle orally for a set period (e.g., 7-14 days).[9][37]

-

On the final day of treatment, administer the test compound 60 minutes before inducing amnesia.

-

Induce amnesia by intraperitoneal (i.p.) injection of scopolamine (e.g., 1 mg/kg).[9][37]

-

After 30 minutes, assess learning and memory using behavioral tests such as the Morris water maze or passive avoidance task.

-

-

Data Analysis: Compare the performance of the test compound-treated groups with the scopolamine control group. Statistical analysis (e.g., ANOVA) is used to determine significance.

-

5.2. Carrageenan-Induced Paw Edema Model (Anti-inflammatory):

Rationale: This is a classic and reproducible model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.[5][7][39][40][41]

-

Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animals: Male Wistar or Sprague-Dawley rats.

-

Procedure:

-

Measure the baseline paw volume of the rats using a plethysmometer.

-

Administer the test compound or vehicle orally or intraperitoneally.

-

After a set time (e.g., 60 minutes), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.[5]

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

-

Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point and compare it to the vehicle control group.

-

Visualization of Experimental Workflows

Diagram 1: In Vitro Screening Cascade

A workflow for the synthesis, quality control, and primary in vitro screening of novel compounds.

Diagram 2: In Vivo Evaluation Pathway

A decision pathway for advancing a lead compound through relevant in vivo models.

Conclusion

N-Benzyl-2-morpholinoethanamine represents a promising starting point for the development of novel therapeutics. Its structural features suggest potential for activity in the areas of neurodegeneration, inflammation, and oncology via kinase inhibition. The protocols outlined in these application notes provide a robust framework for the systematic evaluation of derivatives of this compound. By adhering to rigorous safety, quality control, and validated experimental methodologies, researchers can effectively explore the therapeutic potential of this versatile chemical scaffold.

References

- Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenan-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544–547.

- Kaja, S., et al. (2011). Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. PLoS ONE, 6(6), e21340.

- El-Sherbiny, M., et al. (2020). Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract.

- Ghosh, S., et al. (2010). Lipopolysaccharide-driven Th2 Cytokine Production in Macrophages Is Regulated by Both MyD88 and TRAM. The Journal of Biological Chemistry, 285(49), 38133–38142.

- Levin, S., et al. (1995). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. The Analyst, 120(8), 2153–2157.

- Gerasimov, D., et al. (2023). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Pharmaceuticals, 16(7), 999.

- PYG Lifesciences. (2024). Five Key Elements of Pharmaceutical Intermediate Quality Control.

- Al-Salem, H. S. (2014). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Scholars Research Library, 6(3), 22-28.

- MySkinRecipes. (n.d.). N-Benzyl-2-morpholinoethanamine.

- CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from the Chemical Hazards Emergency Medical Management website.

- Abcam. (n.d.). MTT assay protocol.

- Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Benzylmorpholine-2-carboxylic acid hydrochloride.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Benzyl-N-(2,2-diethoxyethyl)amine, 95+%.

- MilliporeSigma. (2025). Aldrich A55004 - SAFETY DATA SHEET.

- Thermo Fisher Scientific. (n.d.). Immune Cell Stimulation via LPS Protocol. Retrieved from the Thermo Fisher Scientific website.

- Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).

- Al-Snafi, A. E. (2023). Neuronal Protective Effect of Nosustrophine in Cell Culture Models. Medical Science, 27(132).

- BMG LABTECH. (2020). Kinase assays.

- Li, Y., et al. (2018). LPS‑induced proinflammatory cytokine expression in human airway epithelial cells and macrophages via NF‑κB, STAT3 or AP‑1 activation. Molecular Medicine Reports, 17(4), 5441-5448.

- NEUROFIT. (n.d.). Viability and survival test.

- ICH. (n.d.). Quality Guidelines. Retrieved from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use website.

- Scholars Research Library. (n.d.). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Retrieved from the Scholars Research Library website.

- njppp. (n.d.). Scopolamine-induced amnesia model: A possible anticholinergic mechanism with reversibility with statins and nootropic agents. Retrieved from the National Journal of Physiology, Pharmacy and Pharmacology website.

- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine.

- DergiPark. (2022). In vitro neuroprotective effects of allicin on Alzheimer's disease model of neuroblastoma cell line.

- SciSpace. (2020). Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Ex.

- MDPI. (n.d.). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin.

- ResearchGate. (2025). Carrageenan-Induced Paw Edema in the Rat and Mouse.

- MDPI. (n.d.). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances.

- European Medicines Agency (EMA). (2025). ICH M4Q (R2) Guideline on the common technical document for the registration of pharmaceuticals for human use.

- NIH. (n.d.). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry.

- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.

- ResearchGate. (2018). Does anyone know whether we can do MTT assay for mice brain tissue sample instead of mice cell line? how we can isolate neuron from mice tissue?

- Cambridge University Press. (n.d.). In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. Retrieved from the Cambridge University Press website.

- ResearchGate. (2020). (PDF) Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract.

- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?

- PYG Lifesciences. (n.d.). Pharmaceutical Intermediate Quality Standards: A Practical Guide.

- Agilent. (n.d.). Analysis of Extractable/Leachable Compounds from Generic Liquid Drug Formulations Using GC/MSD Systems.

- ResearchGate. (2025). LPS-Induced Cytokine Production in Human Monocytes and Macrophages | Request PDF.

- Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.

- NIH. (2022). Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea.

- NIH. (n.d.). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat.

- ATCC. (n.d.). MTT Cell Proliferation Assay.

- Thermo Fisher Scientific. (n.d.). AN 1062: Determination of Morpholine in Linezolid by Ion Chromatography. Retrieved from the Thermo Fisher Scientific website.

- MDPI. (2023). Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products.

Sources

- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 脂多糖(LPS)刺激免疫细胞-流式实验-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 3. mdpi.com [mdpi.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. inotiv.com [inotiv.com]

- 6. Pharmaceutical Intermediates: Ensuring Quality & Reliability in Drug Production [pyglifesciences.com]

- 7. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lipopolysaccharide-driven Th2 Cytokine Production in Macrophages Is Regulated by Both MyD88 and TRAM - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bio-protocol.org [bio-protocol.org]

- 12. helixchrom.com [helixchrom.com]

- 13. tianmingpharm.com [tianmingpharm.com]

- 14. osti.gov [osti.gov]

- 15. tianmingpharm.com [tianmingpharm.com]

- 16. ICH Official web site : ICH [ich.org]

- 17. ema.europa.eu [ema.europa.eu]

- 18. researchgate.net [researchgate.net]

- 19. Liquid phase method for morpholine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 20. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 21. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. agilent.com [agilent.com]

- 23. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. bmglabtech.com [bmglabtech.com]

- 26. reactionbiology.com [reactionbiology.com]

- 27. bellbrooklabs.com [bellbrooklabs.com]

- 28. In vitro test - Viability and survival test - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]

- 29. researchgate.net [researchgate.net]

- 30. mdpi.com [mdpi.com]

- 31. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]

- 32. atcc.org [atcc.org]

- 33. spandidos-publications.com [spandidos-publications.com]

- 34. mdpi.com [mdpi.com]

- 35. researchgate.net [researchgate.net]

- 36. njppp.com [njppp.com]

- 37. scispace.com [scispace.com]

- 38. researchgate.net [researchgate.net]

- 39. researchgate.net [researchgate.net]

- 40. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 41. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Byproducts in N-benzyl Morpholine Derivative Synthesis

Welcome to the Technical Support Center for N-benzyl morpholine derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formations encountered during the synthesis of this important class of compounds. Here, we provide in-depth, evidence-based troubleshooting in a practical question-and-answer format, moving beyond simple protocols to explain the underlying chemistry and empower you to optimize your reactions.

Section 1: N-Alkylation of Morpholine with Benzyl Halides

This classical and widely used method involves the direct reaction of morpholine with a benzyl halide (e.g., benzyl chloride or benzyl bromide) in the presence of a base. While seemingly straightforward, this reaction is often plagued by side reactions that can significantly reduce the yield and purity of the desired N-benzyl morpholine.

Frequently Asked Questions & Troubleshooting

Question 1: I am observing a significant amount of a water-soluble, highly polar byproduct in my N-alkylation reaction. What is it and how can I prevent its formation?

Answer: You are likely observing the formation of a quaternary morpholinium salt , a common byproduct resulting from the over-alkylation of the desired N-benzyl morpholine product.[1][2] The N-benzyl morpholine, being a tertiary amine, can act as a nucleophile and react with another molecule of the benzyl halide to form a quaternary ammonium salt.[3] This salt is typically highly soluble in polar solvents, including water, which can complicate the work-up and purification process.

Mechanism of Quaternary Salt Formation:

Caption: Formation of the quaternary ammonium salt byproduct.

Troubleshooting Protocol: Minimizing Quaternary Salt Formation

| Parameter | Recommendation | Rationale |

| Stoichiometry | Use a slight excess of morpholine (1.1-1.2 equivalents) relative to the benzyl halide. | This ensures that the benzyl halide is the limiting reagent, reducing the likelihood of it reacting with the product. |

| Addition of Reagents | Add the benzyl halide slowly and dropwise to the reaction mixture containing morpholine and the base. | This maintains a low concentration of the benzyl halide throughout the reaction, favoring the initial alkylation of morpholine over the subsequent over-alkylation of the product. |

| Temperature | Maintain a moderate reaction temperature. Start at room temperature and gently heat if necessary. | Higher temperatures can increase the rate of the undesired second alkylation.[4] |

| Choice of Base | Use a non-nucleophilic, hindered base such as diisopropylethylamine (DIPEA) or a solid-supported base like potassium carbonate. | These bases are less likely to compete with the morpholine as a nucleophile and can effectively scavenge the acid byproduct (HX) without promoting side reactions.[4] |

Question 2: My reaction mixture has a faint sweet smell, and I've isolated a non-polar impurity. What could this be?

Answer: This byproduct is likely stilbene , which can form via an elimination reaction of the benzyl halide, especially if a strong, non-nucleophilic base is used under forcing conditions. The "sweet smell" is characteristic of stilbene.

Mechanism of Elimination (E2):

Caption: E2 elimination of benzyl halide leading to stilbene.

Troubleshooting Protocol: Avoiding Elimination Byproducts

| Parameter | Recommendation | Rationale |

| Base Selection | Use a milder base like sodium bicarbonate or potassium carbonate instead of strong bases like potassium tert-butoxide. | Strong, bulky bases are known to promote elimination reactions. |

| Temperature Control | Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. | High temperatures favor elimination over substitution. |

| Solvent Choice | Use a polar aprotic solvent such as acetonitrile or DMF. | These solvents can help to solvate the transition state of the desired SN2 reaction. |

Section 2: Reductive Amination of Benzaldehyde with Morpholine

Reductive amination is a powerful alternative for the synthesis of N-benzyl morpholine, involving the reaction of morpholine with benzaldehyde to form an iminium ion intermediate, which is then reduced in situ to the desired product.[5][6] While this method can avoid the over-alkylation issues seen with direct alkylation, it has its own set of potential byproducts.

Frequently Asked Questions & Troubleshooting

Question 3: I am seeing a byproduct with a C=N bond in my NMR and IR spectra after the reaction. What is this and why is it forming?

Answer: This is the unreacted iminium ion intermediate (or the corresponding enamine). Its presence indicates that the reduction step of the reaction is incomplete.

Reductive Amination Pathway and Incomplete Reduction:

Caption: Incomplete reduction leads to the persistence of the iminium intermediate.

Troubleshooting Protocol: Ensuring Complete Reduction

| Parameter | Recommendation | Rationale |

| Choice of Reducing Agent | Use a reducing agent that is selective for imines over aldehydes, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[6][7] | These reagents are milder than sodium borohydride (NaBH₄) and will preferentially reduce the iminium ion as it is formed, minimizing the reduction of the starting aldehyde.[7] |

| Reaction Conditions | If using NaBH₄, consider a two-step procedure: first, allow the imine to form completely, and then add the reducing agent.[8] | This can help to avoid the competing reduction of benzaldehyde. |

| pH Control | Maintain a slightly acidic pH (around 5-6) during the reaction. | This pH range facilitates the formation of the iminium ion without significantly decomposing the reducing agent. |

| Monitoring the Reaction | Monitor the reaction progress by TLC or GC-MS to ensure the disappearance of the iminium intermediate. | This allows for the timely addition of more reducing agent if necessary. |

Question 4: I've successfully formed N-benzyl morpholine, but I'm also getting a significant amount of a higher molecular weight byproduct. What could it be?

Answer: This is likely N,N-dibenzylmorpholinium ion , formed from the reductive amination of the newly formed N-benzyl morpholine with another molecule of benzaldehyde. This is a form of over-alkylation specific to the reductive amination process.

Troubleshooting Protocol: Preventing Di-benzylation

| Parameter | Recommendation | Rationale |

| Stoichiometry | Use a slight excess of morpholine (1.1-1.2 equivalents) relative to benzaldehyde. | This ensures that benzaldehyde is the limiting reagent. |

| Stepwise Addition | Consider a stepwise approach where the iminium ion is pre-formed before the addition of the reducing agent.[8] | This can help to control the reaction and minimize the exposure of the product to unreacted benzaldehyde. |

| Choice of Reducing Agent | Use a milder reducing agent like STAB, which is less likely to promote further reactions.[7] |

Section 3: Identification and Purification

Proper identification and removal of byproducts are crucial for obtaining high-purity N-benzyl morpholine derivatives.

Analytical Identification

-

Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of the reaction and identify the presence of byproducts. The quaternary salt will typically remain at the baseline, while stilbene will have a high Rf value. The iminium intermediate will have an Rf value between the starting materials and the product.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the molecular weight and fragmentation pattern of the components in the reaction mixture. N-benzyl morpholine will show a characteristic molecular ion peak and fragmentation pattern. Quaternary salts are not volatile and will not be observed by GC-MS without pyrolysis.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of the product and byproducts.

-

N-Benzyl Morpholine: Expect characteristic signals for the benzylic protons (a singlet around 3.5 ppm) and the morpholine protons.

-

Quaternary Salt: The benzylic protons will be shifted downfield compared to N-benzyl morpholine due to the positive charge on the nitrogen.

-

Iminium Intermediate: The presence of a signal in the imine region (around 8 ppm in ¹H NMR) is a clear indicator of this byproduct.

-

Purification Protocols

Protocol 1: Acid-Base Extraction

This technique is highly effective for separating the basic N-benzyl morpholine from non-basic byproducts like stilbene and unreacted benzyl halide.

-

Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

-

Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The basic N-benzyl morpholine will be protonated and move into the aqueous layer, while non-basic impurities will remain in the organic layer.[10][11]

-

Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining non-basic impurities.

-

Basify the aqueous layer with a base (e.g., 1M NaOH) to deprotonate the N-benzyl morpholine, causing it to precipitate or form an oily layer.

-

Extract the N-benzyl morpholine back into an organic solvent.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities.

-

Stationary Phase: Silica gel is commonly used.

-

Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically employed.[12][13] Start with a low polarity eluent and gradually increase the polarity to elute the compounds.

-

Elution Order (Typical): Stilbene (non-polar) > Benzyl Halide > N-Benzyl Morpholine > Unreacted Morpholine (very polar). Quaternary salts will remain on the silica.

-

-

Tip for Basic Compounds: To prevent tailing of the amine product on the acidic silica gel, a small amount of a volatile base (e.g., 0.1-1% triethylamine) can be added to the eluent.[14]

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

"Alkylation of Amines (Sucks!) - Master Organic Chemistry". (2017). masterorganicchemistry.com. [Link]

-

Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

-

"Simultaneous analysis of quaternary ammonium cations and corresponding halide counterions by pyrolysis gas chromatography / mass spectrometry - ResearchGate". (2025). researchgate.net. [Link]

-

"23.16: Synthesis of Amines by Alkylation - Chemistry LibreTexts". (2019). chem.libretexts.org. [Link]

-

"Reductive Amination, and How It Works - Master Organic Chemistry". (2017). masterorganicchemistry.com. [Link]

-

"Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions - ResearchGate". (2025). researchgate.net. [Link]

-

"ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES - DTIC". (1966). apps.dtic.mil. [Link]

-

"Ch 5: Dehydrohalogenation - University of Calgary". (n.d.). chem.ucalgary.ca. [Link]

- "Myers Chem 115". (n.d.).

-

"Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride - PMC - NIH". (2025). ncbi.nlm.nih.gov. [Link]

-

"Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors - MDPI". (n.d.). mdpi.com. [Link]

-

"Optimizing the conditions for the reductive amination of benzaldehyde to dibenzylamine a - ResearchGate". (n.d.). researchgate.net. [Link]

-

"Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride | ACS Omega". (2022). pubs.acs.org. [Link]

-

"Synthesis of Secondary Amines via Self-Limiting Alkylation | Organic Letters". (2024). pubs.acs.org. [Link]

-

"N- and / or O- Alkylation of Quinazolinone Derivatives - Juniper Publishers". (2020). juniperpublishers.com. [Link]

-

"N-alkylation of secondary amine? - ResearchGate". (2017). researchgate.net. [Link]

-

"Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2 - YouTube". (2016). youtube.com. [Link]

-

"Workup: Amines - Department of Chemistry : University of Rochester". (2026). sas.rochester.edu. [Link]

-

"Avoiding Over-alkylation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides". (2026). acs.org. [Link]

-

"Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal". (n.d.). organic-chemistry.org. [Link]

-

"Reductive Amination - Chemistry Steps". (n.d.). chemistrysteps.com. [Link]

-

"Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal". (n.d.). organic-chemistry.org. [Link]

-

"Purification of Organic Compounds by Flash Column Chromatography". (2025). jove.com. [Link]

-

"How do I purify ionizable organic amine compounds using flash column chromatography?". (2023). biotage.com. [Link]

-

"Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC - NIH". (n.d.). ncbi.nlm.nih.gov. [Link]

-

"Solid-phase microextraction with pH adjustment for the determination of aromatic acids and bases in water - PubMed". (n.d.). pubmed.ncbi.nlm.nih.gov. [Link]

-

"13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0059882)". (n.d.). hmdb.ca. [Link]

-

"NMR Solvent Data Chart". (n.d.). [Link]

-

"Purification: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester". (2026). sas.rochester.edu. [Link]

-

"Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution". (2023). chem.libretexts.org. [Link]

-

"Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3". (2025). link.springer.com. [Link]

-

"1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0059882)". (n.d.). hmdb.ca. [Link]

-

"Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - MDPI". (n.d.). mdpi.com. [Link]

-

"The Competition of Charge Remote and Charge Directed Fragmentation Mechanisms in Quaternary Ammonium Salt Derivatized Peptides - CORE". (2011). core.ac.uk. [Link]

-

"Nitrogen NMR". (n.d.). [Link]

-

"15N chemical shifts - Steffen's Chemistry Pages - Science and Fun". (n.d.). [Link]

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Benzyl bromide(100-39-0) 1H NMR [m.chemicalbook.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Solid-phase microextraction with pH adjustment for the determination of aromatic acids and bases in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mdpi.com [mdpi.com]

Refinement of protocols for working with 2-morpholinoethanamine derivatives

Welcome to the comprehensive technical support center for researchers, scientists, and drug development professionals working with 2-morpholinoethanamine derivatives. This guide is designed to provide in-depth, field-proven insights into the synthesis, purification, and characterization of this important class of compounds. As a versatile scaffold in medicinal chemistry and materials science, the successful manipulation of 2-morpholinoethanamine derivatives is crucial for advancing numerous research endeavors.[1][2] This center offers detailed protocols, troubleshooting guides, and frequently asked questions to navigate the common challenges encountered during experimental work.

Section 1: Synthesis of 2-Morpholinoethanamine Derivatives

The derivatization of 2-morpholinoethanamine typically involves targeting the primary amine for N-alkylation, reductive amination, or amide bond formation. The choice of synthetic route depends on the desired final product and the available starting materials.

N-Alkylation of 2-Morpholinoethanamine

N-alkylation is a fundamental method for introducing alkyl or aryl groups to the primary amine of 2-morpholinoethanamine. This reaction generally proceeds via a nucleophilic substitution mechanism.

This protocol describes a general procedure for the N-alkylation of 2-morpholinoethanamine with an alkyl halide.

Materials:

-

2-Morpholinoethanamine

-

Alkyl halide (e.g., benzyl bromide)

-

Anhydrous potassium carbonate (K₂CO₃) or triethylamine (TEA) as a base

-

Anhydrous acetonitrile (ACN) or dimethylformamide (DMF) as a solvent

-

Round-bottom flask with a stir bar

-

Condenser

-

Heating mantle with a temperature controller

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-morpholinoethanamine (1.0 eq).

-

Solvent and Base Addition: Dissolve the amine in anhydrous ACN or DMF (approximately 0.1-0.5 M). Add the base (K₂CO₃, 2.0-3.0 eq or TEA, 1.5-2.0 eq).

-

Substrate Addition: Slowly add the alkyl halide (1.0-1.2 eq) to the stirring mixture at room temperature.

-

Reaction: Heat the reaction mixture to an appropriate temperature (typically 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If K₂CO₃ was used, filter off the solid. If TEA was used, a salt (triethylamine hydrohalide) will have precipitated; this can also be filtered.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water or brine to remove any remaining salts and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography or recrystallization to yield the pure N-alkyl-2-morpholinoethanamine derivative.

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is particularly useful for synthesizing secondary amines from 2-morpholinoethanamine and a carbonyl compound (aldehyde or ketone). The reaction proceeds through the formation of an imine or enamine intermediate, which is then reduced in situ.[3]

Materials:

-

2-Morpholinoethanamine

-

Aldehyde or ketone

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) as the reducing agent

-

Dichloromethane (DCM) or methanol (MeOH) as the solvent

-

Acetic acid (catalytic amount)

-

Round-bottom flask with a stir bar

Procedure:

-

Reaction Setup: To a round-bottom flask, add 2-morpholinoethanamine (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq).

-

Solvent Addition: Dissolve the starting materials in DCM or MeOH (approximately 0.1-0.5 M).

-

Imine Formation: Add a catalytic amount of acetic acid (e.g., a few drops) to facilitate the formation of the iminium ion intermediate.[4] Stir the mixture at room temperature for 30-60 minutes.

-

Reduction: Slowly add the reducing agent (NaBH(OAc)₃, 1.2-1.5 eq or NaBH₃CN, 1.2-1.5 eq) in portions. Be cautious as gas evolution (hydrogen) may occur.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography.

Amide Bond Formation

Amide coupling is a fundamental reaction in organic synthesis, particularly in the preparation of bioactive molecules. This involves the reaction of 2-morpholinoethanamine with a carboxylic acid, typically activated with a coupling agent.

Materials:

-

2-Morpholinoethanamine

-

Carboxylic acid

-

Coupling agent (e.g., HATU, EDC/HOBt)

-

Organic base (e.g., DIPEA, TEA)

-

Anhydrous DMF or DCM as a solvent

-

Round-bottom flask with a stir bar

Procedure:

-

Acid Activation: In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or DCM. Add the coupling agent (e.g., HATU, 1.1 eq) and the organic base (e.g., DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

-

Amine Addition: In a separate flask, dissolve 2-morpholinoethanamine (1.0-1.2 eq) in a small amount of the reaction solvent.

-

Coupling Reaction: Add the amine solution to the activated acid mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1M HCl), a saturated aqueous solution of NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography or recrystallization.

Section 2: Troubleshooting Guides (Q&A Format)

This section addresses specific issues that researchers may encounter during their experiments with 2-morpholinoethanamine derivatives.

Synthesis Troubleshooting

Q1: My N-alkylation reaction is showing low conversion and the formation of multiple products. What could be the cause?

A1: Low conversion and multiple products in N-alkylation often point to a few key issues:

-

Insufficient Reactivity: The alkyl halide may not be reactive enough. Consider using a more reactive leaving group (e.g., iodide instead of bromide or chloride). You can also add a catalytic amount of sodium iodide (NaI) to facilitate an in-situ Finkelstein reaction.

-

Over-alkylation: The primary amine can be di-alkylated. To minimize this, use a slight excess of the amine or add the alkyl halide slowly to the reaction mixture.

-

Base Strength: The base might not be strong enough to effectively deprotonate the amine or neutralize the acid formed during the reaction. Consider using a stronger base like potassium carbonate or an organic base like DBU.

-

Solvent Choice: The solvent can influence the reaction rate. Aprotic polar solvents like DMF or acetonitrile are generally good choices as they can solvate the ions formed during the reaction.

Q2: My reductive amination reaction is sluggish or not going to completion. How can I improve the yield?

A2: A sluggish reductive amination can be due to several factors:

-

Inefficient Imine Formation: The equilibrium for imine formation may not be favorable. Adding a catalytic amount of a weak acid like acetic acid can help by protonating the carbonyl oxygen, making it more electrophilic.[5] You can also try removing the water formed during imine formation by using a Dean-Stark apparatus or adding a drying agent like magnesium sulfate.

-

Steric Hindrance: If either the amine or the carbonyl compound is sterically hindered, the reaction can be slow. In such cases, longer reaction times or elevated temperatures may be necessary.

-

Choice of Reducing Agent: Sodium triacetoxyborohydride is generally preferred as it is milder and more selective for the iminium ion over the carbonyl starting material.[6] If you are using a less selective reducing agent, you might be reducing the carbonyl starting material before the imine is formed.

Q3: I am having trouble with my amide coupling reaction, with low yields of the desired product. What should I try?

A3: Low yields in amide coupling are a common problem. Here are some troubleshooting steps:

-

Coupling Reagent: The choice of coupling reagent is critical. For challenging couplings, stronger activating agents like HATU or COMU may be more effective than EDC/HOBt.[7]

-

Base: Ensure you are using a non-nucleophilic organic base like DIPEA or 2,4,6-collidine. The base is crucial for neutralizing the acid formed and for the activation step.

-

Reaction Conditions: Ensure your reaction is performed under anhydrous conditions, as water can hydrolyze the activated ester intermediate.

-

Purity of Starting Materials: Impurities in either the amine or the carboxylic acid can interfere with the reaction. Ensure your starting materials are pure.

-

Side Reactions: For electron-deficient amines, amide bond formation can be particularly difficult.[8] In such cases, converting the carboxylic acid to an acid chloride using reagents like thionyl chloride or oxalyl chloride prior to reaction with the amine may be a more effective strategy.

Purification Troubleshooting

Q1: I am having difficulty purifying my basic 2-morpholinoethanamine derivative by silica gel column chromatography. The compound is streaking and giving poor separation.

A1: Basic amines are notorious for interacting strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation. Here are some solutions:

-

Add a Competing Base: Add a small amount of a volatile amine, such as triethylamine (typically 0.5-2%), to your eluent system.[9] The triethylamine will compete with your product for binding to the acidic sites on the silica, leading to better peak shape and improved separation.

-

Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a C18-functionalized silica gel for reverse-phase chromatography.

-

Salt Formation and Filtration: If your product is a solid, you can try to form a salt (e.g., hydrochloride or hydrobromide) by treating it with an acid like HCl in ether. The salt may precipitate and can be purified by filtration or recrystallization.[10]

Q2: My 2-morpholinoethanamine derivative is an oil and I cannot purify it by recrystallization. What are my options?

A2: Purifying an oil can be challenging. Here are a few approaches:

-

Column Chromatography: This is the most common method for purifying oils. If you are having issues with streaking, refer to the previous question.

-

Salt Formation: As mentioned before, converting the oily free base to a solid salt can allow for purification by recrystallization.[11] After purification, the free base can be regenerated by treatment with a base.

-

Distillation: If your compound is thermally stable and has a suitable boiling point, distillation under reduced pressure can be an effective purification method.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the typical storage conditions for 2-morpholinoethanamine and its derivatives?

A1: 2-Morpholinoethanamine is a hygroscopic and air-sensitive liquid.[12] It should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container in a cool, dry place. Many of its derivatives, especially those that are amines, will also be sensitive to air and moisture and should be stored similarly. Solid derivatives are generally more stable but should still be kept in a well-sealed container in a desiccator.

Q2: How can I characterize my synthesized 2-morpholinoethanamine derivatives?

A2: A combination of spectroscopic techniques is typically used for characterization:

-

NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The characteristic signals for the morpholine ring protons typically appear between 2.5 and 3.8 ppm in the ¹H NMR spectrum.[13]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the N-H stretch of a secondary amine or the C=O stretch of an amide.

-

Melting Point: For solid derivatives, the melting point is a useful indicator of purity.

Q3: What are the main safety precautions to take when working with 2-morpholinoethanamine and its derivatives?

A3: 2-Morpholinoethanamine is a corrosive and toxic substance.[12] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation, ingestion, and skin contact. Many of its derivatives will have similar hazards, so it is important to consult the Safety Data Sheet (SDS) for each specific compound.

Section 4: Data and Visualization

Table 1: Comparison of Common Amide Coupling Reagents

| Coupling Reagent | Activating Agent | Common Additive | Typical Base | Advantages | Disadvantages |

| EDC | Carbodiimide | HOBt or HOAt | DIPEA, TEA | Water-soluble byproducts, mild conditions | Can be slow for unreactive partners |

| HATU | Uronium Salt | None | DIPEA, TEA | Fast reaction rates, high yields | More expensive, can be a skin sensitizer |

| COMU | Uronium Salt | None | DIPEA, TEA | Very fast, effective for hindered substrates | Higher cost |

| SOCl₂ | Acid Chloride Formation | None | Pyridine, TEA | Highly reactive, good for unreactive amines | Harsh conditions, can cause side reactions |

Diagrams

Caption: General workflow for the N-alkylation of 2-morpholinoethanamine and subsequent product purification.

Caption: Decision tree for troubleshooting low yields in amide coupling reactions involving 2-morpholinoethanamine derivatives.

References

-

PubChem. (n.d.). Morpholine. National Center for Biotechnology Information. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8083, Morpholine. Retrieved January 23, 2026 from [Link].

- Kourounakis, A. P., & Kourounakis, P. N. (2020).

- Google Patents. (n.d.). CN112679448B - Preparation method of N-(2-aminoethyl) morpholine.

- Tzvetkov, N. T., & Simova, S. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic Letters, 19(3), 572–575.

-

Biological Magnetic Resonance Bank. (n.d.). bmse000154 4-(2-Aminoethyl)morpholine. Retrieved from [Link]

- Google Patents. (n.d.). WO2009082884A1 - Methods for preparing n-substituted morpholine compounds.

-

Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. Retrieved from [Link]

- Jain, A., & Sahu, S. K. (2024).

- Google Patents. (n.d.). US2776972A - Recovery of morpholine from aqueous solutions thereof.

-

PubChem. (n.d.). 2-Morpholinoethylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? [Online forum post]. r/Chempros. Retrieved from [Link]

- Sabbadin, D., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2245–2257.

- Chen, X., et al. (2010). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al₂O₃.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

- Liu, Z., et al. (2023). Intermediate knowledge enhanced the performance of the amide coupling yield prediction model.

-

Sciencemadness Wiki. (2022, September 1). Morpholine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

- He, L., et al. (2017). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2017, 8510934.

- Sanna, C., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2068.

-

Reddit. (2022, March 24). amide coupling help [Online forum post]. r/Chempros. Retrieved from [Link]

- Beck, A. (2011). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES [Master's thesis, University of North Carolina Wilmington]. UNCW Institutional Repository.

-

University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

- Wang, Y., et al. (2021).

-

Organic Chemistry with Lluís Llorens Palomo. (2023, March 16). Reductive Amination [Video]. YouTube. Retrieved from [Link]

- Nardi, D., et al. (2001). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry, 44(11), 1747–1756.

-

Preprints.org. (2024, March 6). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]

- Wolfe, J. P., & Rossi, M. A. (2009). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 11(8), 1753–1756.

- Google Patents. (n.d.). KR840002428B1 - Method for preparing morpholine derivative.

- Google Patents. (n.d.). CN110627743A - Method for preparing morpholine and monoethylamine by using N-ethyl.

- Sharma, G., et al. (2022). Optimization of Automated Synthesis of Amide-Linked RNA. ACS Omega, 7(23), 20006–20015.

- Patil, P., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 60(15), 1119-1122.

- Reddy, B. V. S., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. The Journal of Organic Chemistry, 89(7), 4449–4460.

- Li, Y., et al. (2021). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 26(11), 3326.

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. youtube.com [youtube.com]

- 5. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. KR840002428B1 - Method for preparing morpholine derivative - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. bmse000154 4-(2-Aminoethyl)morpholine at BMRB [bmrb.io]

Validation & Comparative

A Researcher's Guide to the Pharmacological Characterization of Novel NDRIs: A Comparative Efficacy Framework

In the landscape of neuropharmacology, the development of novel norepinephrine-dopamine reuptake inhibitors (NDRIs) remains a critical area of research for therapeutic interventions in depression, ADHD, and other CNS disorders.[1][2] This guide addresses the frequent challenge of characterizing a new chemical entity (NCE) with a suspected NDRI profile. For the purpose of this discussion, we will use the hypothetical compound N-Benzyl-2-morpholinoethanamine as our NCE.

Initial literature and database searches reveal that N-Benzyl-2-morpholinoethanamine is primarily described as a synthetic intermediate for creating more complex molecules, including those with potential CNS activity.[3] However, no public data exists characterizing its specific affinity or efficacy at the norepinephrine transporter (NET) or dopamine transporter (DAT). The presence of the morpholine ring, a known "privileged" structure in medicinal chemistry, and the N-benzyl group, suggests that an interaction with monoamine transporters is plausible.[4] The morpholine moiety is a feature of reboxetine, a selective norepinephrine reuptake inhibitor, demonstrating its compatibility with transporter binding.[5]

Therefore, this document serves as a roadmap—a series of self-validating experimental protocols—to systematically characterize our hypothetical NCE. We will outline the necessary in vitro and in vivo assays required to define its pharmacological profile and directly compare its efficacy against established benchmarks: Bupropion and Methylphenidate .

The Foundational Principle: Mechanism of Action at the Synapse

NDRIs exert their effects by blocking the reuptake of norepinephrine (NE) and dopamine (DA) from the synaptic cleft back into the presynaptic neuron. This action increases the concentration and duration of these neurotransmitters in the synapse, enhancing downstream signaling. A successful NDRI for therapeutic use must exhibit both high affinity (potency) for NET and DAT and high selectivity over other transporters, particularly the serotonin transporter (SERT), to avoid off-target effects.

Caption: General mechanism of a Norepinephrine-Dopamine Reuptake Inhibitor (NDRI).

Part 1: In Vitro Characterization – Defining Potency and Selectivity

The initial phase of characterization is to determine if and how N-Benzyl-2-morpholinoethanamine interacts with its putative molecular targets. This is achieved through binding and functional assays.

Experiment 1: Radioligand Binding Assays

Causality: This experiment measures the affinity of the test compound for the target transporters. It determines how tightly the compound binds to DAT, NET, and SERT. A high affinity (indicated by a low inhibition constant, Ki) is a prerequisite for a potent drug. We include SERT to establish selectivity. An ideal NDRI should have high affinity for DAT and NET and low affinity for SERT.

Methodology:

-

Preparation of Membranes: Source cell lines stably expressing human DAT, NET, and SERT (e.g., HEK293 cells). Prepare membrane homogenates from these cells.

-